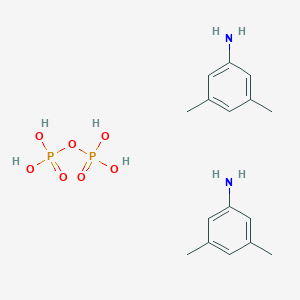![molecular formula C17H17BrN2O3 B14240480 Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- CAS No. 302810-80-6](/img/structure/B14240480.png)
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- is an organic compound that belongs to the class of azobenzene derivatives. These compounds are known for their photo-isomerizable properties, meaning they can change their structure when exposed to light. This particular compound has a molecular formula of C17H17N2O3Br and a molecular weight of 377.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- typically involves the reaction of p-aminobenzoic acid with nitrosobenzene. This reaction is carried out under controlled conditions to ensure the formation of the desired azobenzene derivative . The process involves the following steps:
- p-Aminobenzoic acid is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-(4-bromobutoxy)phenol to form the azobenzene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azobenzene derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a photo-switchable molecule in studies involving light-induced molecular changes.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as photo-responsive polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- involves its ability to undergo photo-isomerization. When exposed to light, the compound changes its structure from the trans to the cis form. This structural change can affect its interaction with molecular targets, such as proteins and nucleic acids, thereby influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Phenylazo)benzoic acid: Another azobenzene derivative with similar photo-isomerizable properties.
Azobenzene-4-carboxylic acid: Known for its use in photo-responsive materials.
Azoic acid: Utilized in dye synthesis and other industrial applications.
Uniqueness
The presence of the bromine atom allows for further functionalization, making it a versatile compound for research and industrial purposes .
Propiedades
Número CAS |
302810-80-6 |
|---|---|
Fórmula molecular |
C17H17BrN2O3 |
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
4-[[4-(4-bromobutoxy)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H17BrN2O3/c18-11-1-2-12-23-16-9-7-15(8-10-16)20-19-14-5-3-13(4-6-14)17(21)22/h3-10H,1-2,11-12H2,(H,21,22) |
Clave InChI |
ZDQOWEBGPDDUSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


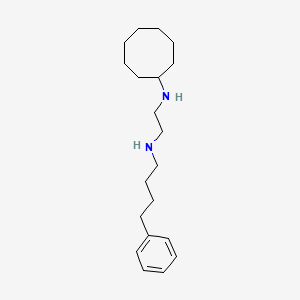
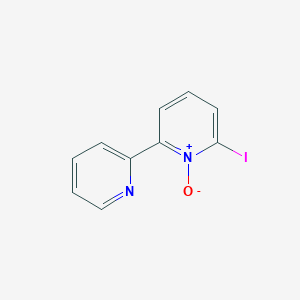
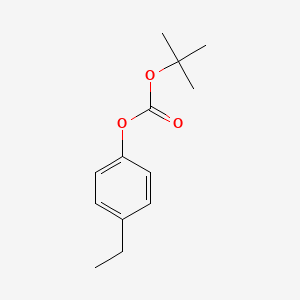
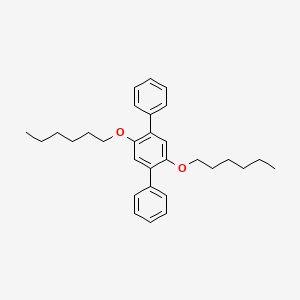
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
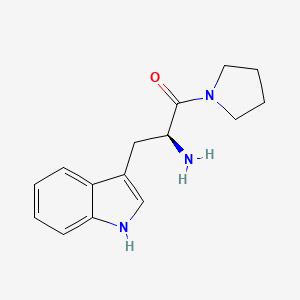
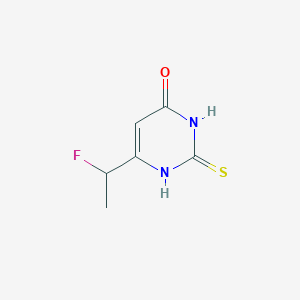
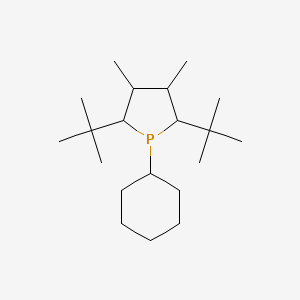

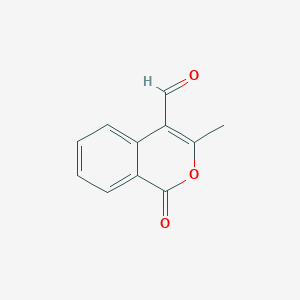
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
